2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring a dichlorophenoxy group, a 3,4-dimethoxybenzyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 3,4-dimethoxybenzyl group enhances lipophilicity and may influence binding interactions, while the sulfone (1,1-dioxidotetrahydrothiophen-3-yl) group improves oxidative stability and polarity compared to thioether analogs .
Properties
Molecular Formula |
C21H23Cl2NO6S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO6S/c1-28-19-5-3-14(9-20(19)29-2)11-24(16-7-8-31(26,27)13-16)21(25)12-30-18-6-4-15(22)10-17(18)23/h3-6,9-10,16H,7-8,11-13H2,1-2H3 |
InChI Key |
HWVBDMHSAQQNDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic derivative that incorporates elements known for their biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components that contribute to its biological properties:
- Dichlorophenoxy Group : Known for herbicidal activity.
- Dimethoxybenzyl Moiety : Potentially enhances lipophilicity and cellular penetration.
- Tetrahydrothiophene Ring : May influence metabolic stability and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈Cl₂N₂O₄S |
| Molecular Weight | 365.35 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 491.7 °C |
| LogP | 2.14 |
The biological activity of this compound is hypothesized based on its structural components:
- Herbicidal Activity : The dichlorophenoxy group is structurally similar to auxins, which are plant hormones that regulate growth. This similarity suggests potential herbicidal properties by disrupting normal plant growth processes.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens. The presence of the dimethoxybenzyl group may enhance this effect through increased membrane permeability.
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, potentially due to the disruption of mitochondrial function or induction of apoptosis.
Case Studies
Several studies have investigated the biological effects of compounds similar to 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide:
- Study on Hepatotoxicity : A study evaluated the effects of related compounds on rat liver mitochondria, revealing concentration-dependent toxicity affecting ATP levels and mitochondrial membrane integrity .
- Aquatic Toxicology : Research on the impact of herbicides like 2,4-Dichlorophenoxyacetic acid (a related compound) on aquatic organisms indicated significant sublethal effects on behavior and physiology in species such as crayfish and fish .
Toxicological Profile
The toxicological profile of the compound is critical for understanding its safety and efficacy:
- Acute Toxicity : Initial assessments indicate potential acute toxicity at higher concentrations, necessitating further studies to establish a safe exposure threshold.
- Chronic Exposure Effects : Long-term exposure studies are required to evaluate potential carcinogenicity or developmental effects.
Table 2: Summary of Toxicological Findings
| Study Focus | Key Findings |
|---|---|
| Hepatotoxicity | Disruption of mitochondrial function |
| Aquatic Toxicology | Behavioral changes in aquatic organisms |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Scientific Research Applications
The compound 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic molecule with diverse applications in scientific research, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its applications, synthesis, biological activities, and relevant case studies.
Structural Analysis
The compound features:
- A dichlorophenoxy group which may enhance its herbicidal properties.
- A dimethoxybenzyl moiety that can influence its pharmacological profile.
- A tetrahydrothiophene ring contributing to its potential biological activities.
Pharmaceutical Development
This compound has been studied for its potential as a pharmaceutical agent due to its structural features that allow interaction with various biological targets. The presence of the acetamide functional group is significant as it is often found in drugs targeting inflammation and pain management.
Case Studies:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways. For instance, docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the treatment of inflammatory diseases .
Agrochemical Applications
The dichlorophenoxy group suggests potential use in herbicides. Compounds with similar structures have been shown to exhibit herbicidal activity by interfering with plant growth processes.
Case Studies:
- Herbicidal Efficacy : Studies have demonstrated that related compounds can effectively control weed growth in agricultural settings, making them valuable for crop management .
Research has indicated that this compound may possess significant biological activities beyond anti-inflammatory effects, including antimicrobial and anticancer properties.
Antimicrobial Properties:
- Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound could be explored as a novel antimicrobial agent .
Anticancer Properties:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
